molecular formula C23H24ClNO5 B12209859 (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12209859
M. Wt: 429.9 g/mol
InChI Key: DYJHEECXHLSXDY-JMIUGGIZSA-N
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Description

The compound (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran derivative with a complex substitution pattern. Its structure includes:

  • 6-hydroxy group on the benzofuran core, a strong electron-donating substituent that enhances electrophilic aromatic substitution reactivity.
  • Methylidene group at position 2, conjugated to a 6-chloro-4H-1,3-benzodioxin moiety, introducing steric bulk and electronic effects from the fused dioxin ring and chlorine substituent.

Properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C23H24ClNO5/c1-3-4-7-25(2)11-18-19(26)6-5-17-21(27)20(30-23(17)18)10-14-8-16(24)9-15-12-28-13-29-22(14)15/h5-6,8-10,26H,3-4,7,11-13H2,1-2H3/b20-10-

InChI Key

DYJHEECXHLSXDY-JMIUGGIZSA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzodioxin Ring: This step typically involves the use of chlorinated aromatic compounds and suitable reagents to form the benzodioxin structure.

    Attachment of the Butyl(methyl)amino Group: This is usually done through nucleophilic substitution reactions, where the amino group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds and aromatic rings can be reduced under suitable conditions.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield various substituted benzodioxin derivatives.

Scientific Research Applications

(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzofuran derivatives, enabling comparisons of substituent effects on physicochemical properties and reactivity. Key analogs are summarized below:

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name (Z-configuration) Position 7 Substituent Position 2 Aromatic Group Halogen Additional Features Reference
Target compound Butyl(methyl)amino-methyl 6-chloro-4H-1,3-benzodioxin Cl None
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one Dimethylamino-methyl 2-fluorophenyl F 4-methyl on benzofuran
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one None 6-bromo-4H-1,3-benzodioxin Br No position 7 substituent
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one Bis(2-methoxyethyl)amino-methyl 2-chlorophenyl Cl Methoxyethyl side chains

Key Observations:

Position 7 Substituent Effects: The butyl(methyl)amino group in the target compound increases lipophilicity compared to dimethylamino () or bis(2-methoxyethyl)amino () groups. The latter may enhance water solubility due to ether linkages . Substituents at position 7 are absent in the bromo-benzodioxin analog (), likely reducing steric hindrance and altering binding interactions .

Position 2 Aromatic Group: Benzodioxin vs. Phenyl Rings: The fused dioxin system (target and ) introduces rigidity and electron-withdrawing effects, contrasting with simpler phenyl groups (). This may influence redox behavior or metabolic stability . Fluorine () exerts stronger electronegativity, altering electronic density .

Methoxyethyl chains in ’s compound improve solubility but may reduce membrane permeability .

Research Implications and Limitations

While structural comparisons highlight substituent-driven property differences, experimental data on these compounds’ biological or environmental behaviors are absent in the provided evidence. For example:

  • Reactivity : The hydroxy group at position 6 likely facilitates electrophilic substitution (e.g., sulfonation, nitration), as described in general benzofuran chemistry () .

Table 2: Hypothetical Property Comparison Based on Substituents

Property Target Compound Compound Compound Compound
LogP (Lipophilicity) High (butyl chain) Moderate Moderate (no amine) Low (methoxyethyl)
Aromatic Reactivity Moderate (Cl, dioxin) High (F, methyl) Low (Br, dioxin) Moderate (Cl, phenyl)
Solubility in H2O Low Moderate Low High

Biological Activity

The compound (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one, identified by its CAS number 929398-31-2, is a complex organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClNO5C_{23}H_{24}ClNO_5, with a molecular weight of 429.9 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a benzofuran core and a chlorinated dioxin moiety.

PropertyValue
Molecular FormulaC23H24ClNO5C_{23}H_{24}ClNO_5
Molecular Weight429.9 g/mol
CAS Number929398-31-2

Mechanisms of Biological Activity

Research indicates that compounds similar to (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one exhibit various biological activities, including:

  • Antioxidant Activity : Studies show that related compounds demonstrate significant antioxidant properties, which can protect cells from oxidative stress and potentially reduce the risk of chronic diseases .
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that similar benzofuran derivatives can inhibit tyrosinase activity, which is crucial in melanin production .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting cholinesterases, which are involved in neurodegenerative diseases like Alzheimer's . This inhibition can prevent the breakdown of acetylcholine, enhancing neurotransmission.

Case Study 1: Antioxidant Properties

A study evaluating the antioxidant activity of benzofuran derivatives demonstrated that these compounds could scavenge free radicals effectively. The results indicated a dose-dependent response in assays such as ABTS and DPPH .

Case Study 2: Enzyme Inhibition

In experiments assessing the inhibitory effects on mushroom tyrosinase, it was found that analogs of the compound exhibited significant inhibition at low concentrations (IC50 values ranging from 0.05 µM to 0.2 µM). This suggests potential applications in skin-whitening products and treatment for hyperpigmentation disorders .

Case Study 3: Neuroprotective Activity

Research focused on the inhibition of acetylcholinesterase (AChE) showed that related compounds could significantly inhibit AChE activity with IC50 values around 0.164 µM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic function .

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